
Boc-Lys(Z)-OSu
Overview
Description
Boc-Lys(Z)-OSu (CAS 34404-36-9) is a lysine derivative widely used in peptide synthesis. Its molecular formula is C₂₃H₃₁N₃O₈, with a molecular weight of 477.51 . The compound features dual orthogonal protective groups:
- Boc (tert-butoxycarbonyl) on the α-amino group, which is base-labile and removable via acidolysis (e.g., trifluoroacetic acid) .
- Z (benzyloxycarbonyl) on the ε-amino group, which is acid-stable but cleavable by hydrogenolysis or strong acids like HBr/acetic acid .
The N-hydroxysuccinimide (OSu) ester moiety enhances reactivity, enabling efficient coupling with amines under mild conditions . This compound is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase methods to introduce orthogonally protected lysine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z)-OSu typically involves the protection of the lysine amino acid followed by the activation of the carboxyl group with N-hydroxysuccinimide. The process can be summarized as follows:
Protection of Lysine: The α-amino group of lysine is protected with a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected with a benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Activation with N-hydroxysuccinimide: The protected lysine is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester (OSu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Z)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc groups are typically removed using mild acidic conditions, while Z groups are removed using catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and peptide coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Boc groups are removed using trifluoroacetic acid (TFA) in DCM, while Z groups are removed using hydrogen gas and a palladium catalyst.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond between the lysine residue and another amino acid or peptide.
Free Amino Groups: Deprotection reactions yield free amino groups, which can further participate in peptide synthesis.
Scientific Research Applications
Scientific Research Applications
Boc-Lys(Z)-OSu has diverse applications across several fields:
Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds. The N-hydroxysuccinimide ester group is highly reactive, allowing for efficient coupling with nucleophiles such as amino groups on peptides or proteins. This property is critical for constructing complex peptides and proteins used in various biological studies .
Biological Research
In biological contexts, this compound is employed to modify proteins and peptides, aiding in the study of protein-protein interactions, enzyme mechanisms, and receptor binding. It plays a crucial role in understanding cellular signaling pathways and gene regulation by influencing histone acetylation through its interaction with histone deacetylases (HDACs) . This modulation can lead to significant changes in gene expression profiles and cellular behavior.
Therapeutic Implications
Research indicates that manipulating HDAC activity through compounds like this compound can have therapeutic implications in diseases where acetylation plays a critical role, such as cancer and neurodegenerative disorders. By altering the acetylation status of lysine residues on histones, this compound can influence transcriptional repression or activation .
Industrial Applications
In the pharmaceutical industry, this compound is used for synthesizing peptide therapeutics and as a building block for complex organic molecules. Its ability to form bioconjugates makes it valuable in developing diagnostic agents and biomaterials .
Case Studies
Several studies highlight the applications of this compound:
- Histone Deacetylase Modulation : A study demonstrated that this compound effectively modulates HDAC activity, leading to altered acetylation patterns that impact gene expression related to cell cycle regulation and apoptosis .
- Peptide Therapeutics Development : Another research project utilized this compound in synthesizing a peptide-based drug targeting specific receptors involved in inflammatory responses, showcasing its potential in therapeutic applications .
- Protein Interaction Studies : In a biochemical study, researchers employed this compound to modify proteins for interaction assays, revealing insights into protein complexes involved in signal transduction pathways .
Mechanism of Action
The mechanism of action of Boc-Lys(Z)-OSu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and readily reacts with nucleophiles, such as the amino groups of other amino acids or peptides. This leads to the formation of stable amide bonds, which are the basis of peptide and protein structures.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key lysine derivatives and their properties:
Key Differences:
Protection Strategy: this compound and Z-Lys(Boc)-OSu have swapped protective groups, altering deprotection sequences. For example, this compound allows selective ε-amino deprotection (via Z removal) while retaining α-Boc, useful in SPPS . In contrast, Z-Lys(Boc)-OSu facilitates α-amino deprotection first . Boc-Lys(Boc)-OSu is highly hydrophobic, limiting solubility in polar solvents like DMF, but advantageous for synthesizing dendrimers .
Reactivity: The OSu ester in this compound provides faster coupling kinetics compared to non-activated forms like Boc-Lys(Z)-OH. For instance, this compound reacts with amines in CHCl₃/DMF at room temperature with >98% yield , whereas Boc-Lys(Z)-OH requires coupling agents like WSC/HOBt . Z-Lys(Z)-OSu, with dual Z groups, is ideal for peptides requiring sequential acidolytic deprotection .
Stability and Storage :
- This compound is moisture-sensitive and stored at -20°C or -80°C to prevent hydrolysis .
- Z-protected compounds (e.g., Z-Lys(Z)-OSu) are light-sensitive and require protection from UV .
Physicochemical Properties
Research Findings and Case Studies
- Efficiency in SPPS: this compound achieved 98% coupling yield in a model peptide synthesis (methyl 5-amino-2-methoxybenzoate reaction), outperforming Boc-Lys(Z)-OH, which required extended reaction times .
- Selective Deprotection: In a study synthesizing Dmt-Tic opioid peptides, this compound enabled selective ε-Z removal via hydrogenolysis, leaving α-Boc intact for subsequent couplings .
- Stability Issues : Prolonged storage of this compound at -20°C showed <5% hydrolysis over 6 months, whereas Z-Lys(Z)-OSu degraded faster under similar conditions .
Biological Activity
Boc-Lys(Z)-OSu (Nα-Boc-Nε-Cbz-L-lysine N-hydroxysuccinimide ester) is a lysine derivative widely utilized in peptide synthesis and research due to its unique structural features and biological activities. This article explores the compound's biological activity, particularly its interactions with histone deacetylases (HDACs), its role in cellular processes, and its applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C23H31N3O8
- Molecular Weight : 477.51 g/mol
- CAS Number : 34404-36-9
- Melting Point : 108-115°C
The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, along with an N-hydroxysuccinimide ester (OSu) functionality, which enhances its reactivity in peptide coupling reactions .
Interaction with Histone Deacetylases (HDACs)
This compound exhibits significant biological activity through its modulation of HDACs. These enzymes play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The interaction of this compound with HDACs can influence various cellular processes, including:
- Gene Regulation : By altering the acetylation status of histones, this compound can impact gene expression patterns.
- Protein Function Modification : The compound's ability to modify the acetylation state of proteins can affect their stability, localization, and interactions with other cellular components .
Studies have indicated that compounds like this compound can have therapeutic implications in diseases where HDAC activity is dysregulated, such as cancer and neurodegenerative disorders .
Applications in Research and Therapy
This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides with specific functionalities. Its applications include:
- Peptide Synthesis : Used to create peptides for various biological studies.
- Therapeutic Development : Potential use in designing peptide-based drugs targeting HDACs or involved in other signaling pathways.
- Cellular Labeling : Employed in developing bimodal lipidic contrast agents for imaging techniques like MRI .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar lysine derivatives:
Compound Name | CAS Number | Key Features |
---|---|---|
N-Boc-Lysine | 34404-36-9 | Basic lysine derivative with only Boc protection |
Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu activation |
Boc-Ala-OSu | 34404-36-7 | Alanine derivative featuring similar protective groups |
Boc-Gly-OSu | 34404-36-6 | Glycine derivative with OSu activation |
The dual protection strategy (Boc and Z) combined with the OSu functionality distinguishes this compound from these compounds, enhancing its stability during reactions while allowing for efficient peptide synthesis .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in modulating HDAC activity:
- Study on Gene Regulation : Research published in Journal of Organic Chemistry highlighted how this compound influenced gene expression related to cell cycle regulation by altering histone acetylation levels.
- Therapeutic Implications : A study explored its potential as an HDAC inhibitor in cancer therapy, showing that treatment with this compound led to increased acetylation of histones and subsequent reactivation of silenced tumor suppressor genes.
These findings underscore the compound's potential utility in developing novel therapeutic strategies targeting epigenetic modifications .
Q & A
Basic Research Questions
Q. What is the role of Boc-Lys(Z)-OSu in solid-phase peptide synthesis (SPPS), and how does its molecular structure facilitate controlled coupling?
this compound is an activated ester derivative of lysine with orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino side chain. This dual protection enables selective deprotection during SPPS, ensuring site-specific incorporation of lysine residues. The N-hydroxysuccinimide (OSu) ester enhances reactivity with amine nucleophiles, promoting efficient coupling under mild conditions. Researchers should confirm the absence of racemization via circular dichroism (CD) or chiral HPLC after deprotection .
Q. What analytical methods are recommended for characterizing this compound purity and structural integrity post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Dissolve in deuterated solvents (e.g., DMSO-d6) to observe characteristic peaks (e.g., Boc group at ~1.4 ppm, Z-group aromatic protons at ~7.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for peptide synthesis) .
- Mass Spectrometry (MS) : Confirm molecular weight (477.51 g/mol) via ESI-MS or MALDI-TOF .
Q. How should this compound be stored to maintain stability, and what precautions are necessary during handling?
Store desiccated at -20°C in airtight, light-protected containers. The compound is moisture-sensitive: use anhydrous solvents (e.g., DMF, DCM) and inert atmospheres (N2/Ar) during reactions. Monitor for succinimide ester hydrolysis (appearance of free acid via FTIR or TLC) .
Advanced Research Questions
Q. How can coupling efficiency using this compound be optimized in sterically hindered or aggregation-prone peptide sequences?
- Solvent Selection : Use DMF with 0.1 M HOBt to reduce steric hindrance or switch to DMSO for hydrophobic segments .
- Temperature Control : Increase coupling temperature to 40°C to enhance solubility, but avoid prolonged heating to prevent Z-group cleavage .
- Double Coupling : Repeat coupling steps with fresh reagent for low-yield residues, validated by Kaiser test or LC-MS monitoring .
Q. What methodological strategies resolve contradictory data on this compound’s stability under acidic vs. basic deprotection conditions?
- Systematic Testing : Compare trifluoroacetic acid (TFA, for Boc removal) and hydrogenolysis (for Z-group) in model peptides. Use LC-MS to detect side products (e.g., succinimide hydrolysis or β-elimination) .
- Control Experiments : Include internal standards (e.g., Fmoc-Lys(Boc)-OH) to isolate stability variables. Track pH-dependent degradation via UV-Vis spectroscopy .
Q. How can researchers design experiments to compare this compound with alternative lysine-protecting reagents (e.g., Fmoc-Lys(ivDde)-OH) in complex peptide architectures?
- Orthogonal Deprotection : Use a split-and-pool approach with Boc/Z and Fmoc/ivDde groups to assess compatibility in multi-lysine systems .
- Kinetic Analysis : Measure coupling rates via stopped-flow NMR or fluorescence tagging. Correlate steric effects with reaction yields .
- Meta-Analysis : Review systematic studies on protecting group strategies to identify gaps (e.g., compatibility with click chemistry) .
Q. What advanced analytical techniques are critical for detecting racemization or epimerization during this compound-mediated couplings?
- Chiral Derivatization : React peptide hydrolysates with Marfey’s reagent and analyze via HPLC to quantify D/L-lysine ratios .
- X-ray Crystallography : Resolve crystal structures of intermediate peptides to confirm stereochemical integrity .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported coupling yields of this compound across literature sources?
- Variable Isolation : Replicate experiments while controlling for humidity, solvent purity, and resin type (e.g., Wang vs. Rink amide).
- Cross-Validation : Use multiple detection methods (e.g., MALDI-TOF and Edman degradation) to confirm sequence fidelity .
- Meta-Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases in prior literature .
Q. What computational tools can predict this compound’s reactivity in non-standard solvents or under microwave-assisted synthesis?
- Molecular Dynamics (MD) Simulations : Model solvation effects in ionic liquids (e.g., [BMIM][BF4]) to optimize coupling kinetics .
- DFT Calculations : Analyze transition states of succinimide ester aminolysis to guide solvent selection (e.g., THF vs. DCM) .
Q. Experimental Design and Reproducibility
Q. How can researchers ensure reproducibility when scaling up this compound-based peptide synthesis from mg to gram quantities?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like mixing efficiency and temperature gradients using factorial design experiments .
Q. What steps are essential for validating this compound’s compatibility with automated peptide synthesizers?
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLICOCXPNQJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955953 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-36-9 | |
Record name | Benzyl (S)-(5-(((1,1-dimethylethoxy)carbonyl)amino)-6-((2,5-dioxo-1-pyrrolidinyl)oxy)-6-oxohexyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034404369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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